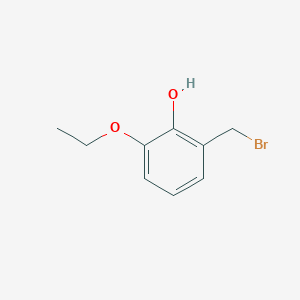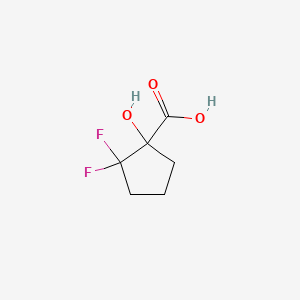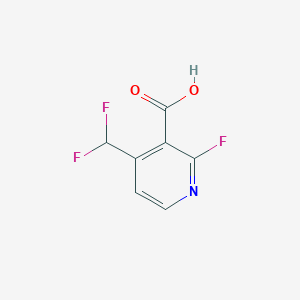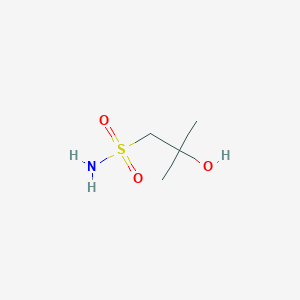
tert-Butyl (2-amino-1,3-thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development .
Méthodes De Préparation
The synthesis of TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE typically involves the reaction of 2-aminothiazole with tert-butyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Applications De Recherche Scientifique
TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in the development of new therapeutic agents.
Industry: The compound is used in the production of various agrochemicals and biocides.
Mécanisme D'action
The mechanism of action of TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. Additionally, the compound can interfere with microbial cell wall synthesis, exhibiting antimicrobial effects .
Comparaison Avec Des Composés Similaires
TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE can be compared with other thiazole derivatives such as:
2-Aminothiazole: A simpler thiazole derivative with similar biological activities but lacking the tert-butyl ester group.
N-(4-arylthiazol-2-yl)-acetamides: These compounds have different substituents on the thiazole ring, leading to variations in their biological activities.
Thiazole-based drugs: Compounds like sulfathiazole and ritonavir, which are used as antimicrobial and antiretroviral agents, respectively.
TERT-BUTYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE stands out due to its unique combination of the thiazole ring and the tert-butyl ester group, which enhances its stability and biological activity.
Propriétés
Numéro CAS |
114569-39-0 |
|---|---|
Formule moléculaire |
C9H14N2O2S |
Poids moléculaire |
214.29 g/mol |
Nom IUPAC |
tert-butyl 2-(2-amino-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)4-6-5-14-8(10)11-6/h5H,4H2,1-3H3,(H2,10,11) |
Clé InChI |
JCCOWQFRHBUOEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=CSC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13573802.png)
![N-[4-methoxy-3-(piperazin-1-yl)phenyl]-3-methyl-4-(pyridin-4-yl)benzamide hydrochloride](/img/structure/B13573806.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)


![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)
![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)

![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)


![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)

